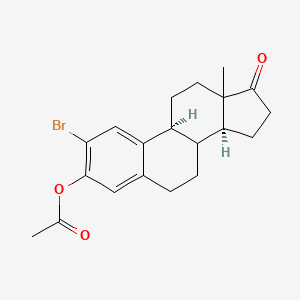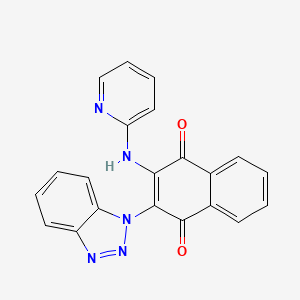
2-(1H-benzotriazol-1-yl)-3-(pyridin-2-ylamino)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE is a complex organic compound that features a benzotriazole moiety, a pyridylamino group, and a naphthoquinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Pyridylamino Group: This step may involve the reaction of 2-chloropyridine with an amine to form the pyridylamino group.
Formation of the Naphthoquinone Core: This can be synthesized through oxidation reactions of naphthalene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The naphthoquinone core can undergo oxidation reactions, potentially forming various quinone derivatives.
Reduction: Reduction of the naphthoquinone core can lead to hydroquinone derivatives.
Substitution: The benzotriazole and pyridylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield various quinone derivatives, while reduction could produce hydroquinone derivatives.
科学的研究の応用
Chemistry
Catalysis: Compounds with benzotriazole and naphthoquinone structures are often studied as catalysts in organic reactions.
Materials Science: These compounds can be used in the development of advanced materials, such as polymers and dyes.
Biology and Medicine
Antimicrobial Agents: Some derivatives of benzotriazole and naphthoquinone have shown potential as antimicrobial agents.
Anticancer Agents: Research has indicated that certain naphthoquinone derivatives may have anticancer properties.
Industry
Corrosion Inhibitors: Benzotriazole derivatives are commonly used as corrosion inhibitors in various industrial applications.
Dyes and Pigments: Naphthoquinone derivatives are used in the production of dyes and pigments.
作用機序
The mechanism of action for 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE would depend on its specific application. For example:
Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential enzymes.
Anticancer Action: It could induce apoptosis in cancer cells by generating reactive oxygen species or inhibiting specific signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)-1,4-naphthoquinone
- 3-(2-Pyridylamino)-1,4-naphthoquinone
Uniqueness
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE is unique due to the combination of its benzotriazole, pyridylamino, and naphthoquinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C21H13N5O2 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
2-(benzotriazol-1-yl)-3-(pyridin-2-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C21H13N5O2/c27-20-13-7-1-2-8-14(13)21(28)19(18(20)23-17-11-5-6-12-22-17)26-16-10-4-3-9-15(16)24-25-26/h1-12H,(H,22,23) |
InChIキー |
VNYJAHQXYXJVNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11072133.png)
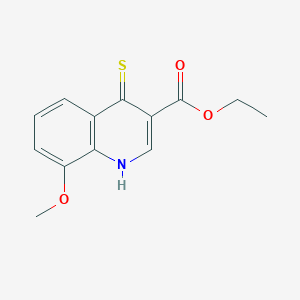

![N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11072145.png)
![N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11072148.png)
![3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B11072150.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11072154.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B11072173.png)
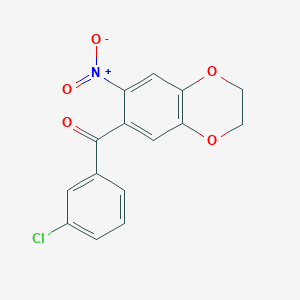
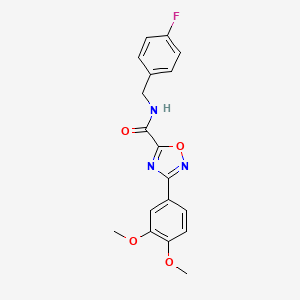
![[3-(4-methoxyphenyl)-4-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]ethenyl}-1H-pyrazol-1-yl]acetic acid](/img/structure/B11072183.png)
![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11072186.png)
![1-({4-Methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)-4-phenyl-2-pyrrolidinone](/img/structure/B11072189.png)
